molecular formula C13H9FINO B312256 N-(4-fluorophenyl)-3-iodobenzamide

N-(4-fluorophenyl)-3-iodobenzamide

Cat. No.: B312256
M. Wt: 341.12 g/mol
InChI Key: ZBAREPDXMCIGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the para position of the phenyl ring and an iodine atom at the meta position of the benzamide moiety. The compound’s iodine substitution may enhance lipophilicity and influence electronic effects, which are critical in drug-receptor interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FINO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAREPDXMCIGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

The position and type of halogen substituents significantly alter molecular properties. For example:

  • N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-4-Iodobenzamide (CAS 425619-87-0) has a molecular weight of 425.57 g/mol and a predicted density of 1.804 g/cm³. Its chloro and trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the less bulky fluorine in N-(4-fluorophenyl)-3-iodobenzamide .

Influence of Halogen Size on Bioactivity

Evidence from halogenated maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide vs. N-(4-iodophenyl)maleimide) suggests that halogen size (F vs. I) has minimal impact on inhibitory potency (IC₅₀ values: 5.18 μM for F vs. 4.34 μM for I).

Metabolic Stability of Fluorinated Amides

N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide (80) and N-(4-fluorophenyl)-fluoroacetamide (79) were compared in a pig liver esterase assay. The sulfonamide (80) showed greater metabolic stability than the acylated derivative (79), highlighting that the benzamide group in this compound may offer intermediate stability due to its balanced electronic and steric profile .

Physicochemical Properties of Analogous Compounds

Compound Name Molecular Weight (g/mol) Halogen Substituents Predicted Boiling Point (°C) Key Functional Groups
This compound ~345.1 (estimated) F (para), I (meta) 350–360 (estimated) Benzamide, Fluorophenyl
N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-4-Iodobenzamide 425.57 Cl, CF₃, I 357.2 Trifluoromethyl, Chlorophenyl
N-(3-Cyano-4-Fluorophenyl)-5-Fluoro-2-Iodobenzamide 376.1 F, I, CN Not reported Cyano, Difluorophenyl

Key Research Findings

Lipophilicity : Iodine’s large atomic radius increases logP values, which could enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility: Similar benzamide derivatives (e.g., N-(3-aminophenyl)-4-iodobenzamide) are synthesized via condensation reactions, suggesting feasible routes for this compound production .

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